molecular formula C18H22N2O4S B11479781 7,8-dimethoxy-2-(tetrahydrofuran-2-ylmethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

7,8-dimethoxy-2-(tetrahydrofuran-2-ylmethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B11479781
M. Wt: 362.4 g/mol
InChI Key: JUZIJWUKWUGDFW-UHFFFAOYSA-N
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Description

7,8-DIMETHOXY-2-[(OXOLAN-2-YL)METHYL]-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-DIMETHOXY-2-[(OXOLAN-2-YL)METHYL]-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves multiple steps, starting from readily available precursors. One common route involves the condensation of a quinoline derivative with a suitable aldehyde, followed by cyclization and functional group modifications. The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7,8-DIMETHOXY-2-[(OXOLAN-2-YL)METHYL]-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium hydride, lithium aluminum hydride, tetrahydrofuran.

Major Products Formed

Scientific Research Applications

7,8-DIMETHOXY-2-[(OXOLAN-2-YL)METHYL]-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-DIMETHOXY-2-[(OXOLAN-2-YL)METHYL]-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one
  • 4-Hydroxy-2-quinolones
  • Various quinoline derivatives

Uniqueness

7,8-DIMETHOXY-2-[(OXOLAN-2-YL)METHYL]-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

7,8-dimethoxy-2-(oxolan-2-ylmethyl)-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C18H22N2O4S/c1-22-15-7-11-6-14-17(21)20(10-13-4-3-5-24-13)18(25)19(14)9-12(11)8-16(15)23-2/h7-8,13-14H,3-6,9-10H2,1-2H3

InChI Key

JUZIJWUKWUGDFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)CC4CCCO4)OC

Origin of Product

United States

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